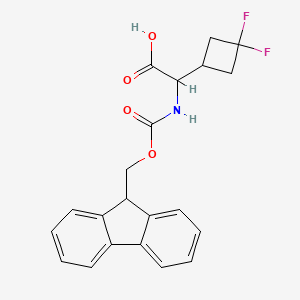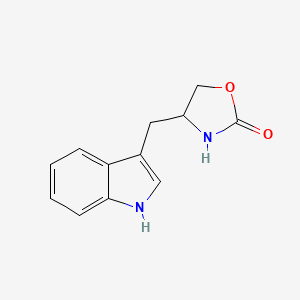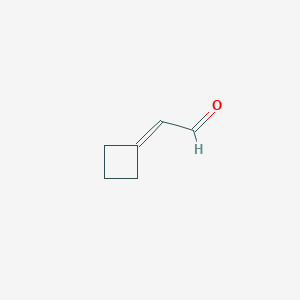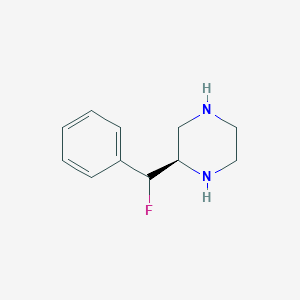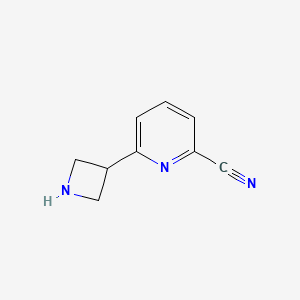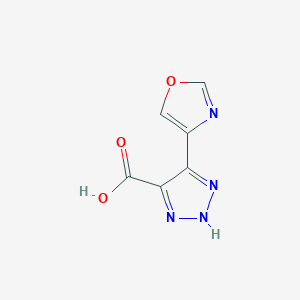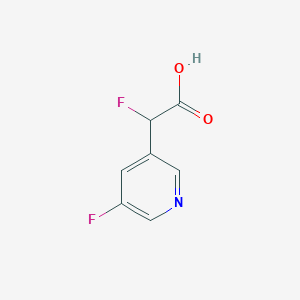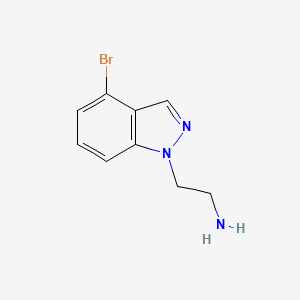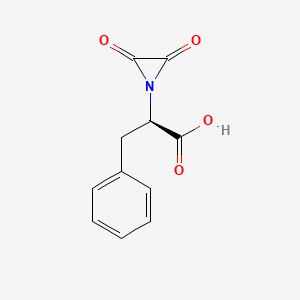
(R)-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylpropanoic acid moiety. The presence of the aziridine ring makes this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid typically involves the formation of the aziridine ring followed by the introduction of the phenylpropanoic acid moiety. One common method involves the reaction of an appropriate precursor with a nitrogen source under controlled conditions to form the aziridine ring. This is followed by the addition of the phenylpropanoic acid group through a series of chemical reactions that may include esterification, hydrolysis, and other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid involves its highly reactive aziridine ring. This ring can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aziridine derivatives: Compounds with similar aziridine rings, such as aziridine-2-carboxylic acid, share reactivity but differ in their specific functional groups and applications.
Phenylpropanoic acid derivatives: Compounds like 3-phenylpropanoic acid have similar structural features but lack the aziridine ring, resulting in different reactivity and uses.
Uniqueness
®-2-(2,3-Dioxoaziridin-1-yl)-3-phenylpropanoic acid is unique due to the combination of the aziridine ring and the phenylpropanoic acid moiety. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(2R)-2-(2,3-dioxoaziridin-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H9NO4/c13-9-10(14)12(9)8(11(15)16)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,16)/t8-/m1/s1 |
InChI Key |
RJJFJQFFZYVUDM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C(=O)C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


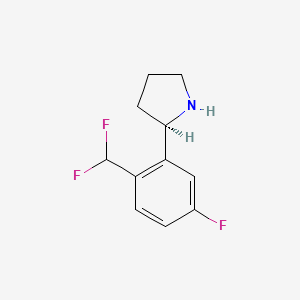
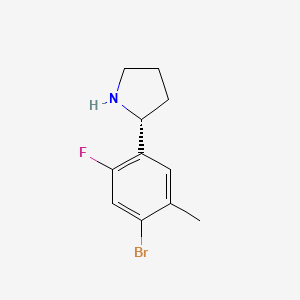
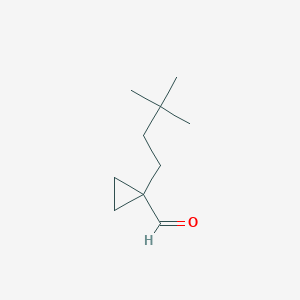


![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
